molecular formula C24H26N2O4 B7889849 H-D-Gln(Trt)-OH

H-D-Gln(Trt)-OH

Cat. No.: B7889849
M. Wt: 406.5 g/mol
InChI Key: UKMVWWMCFNOINR-ZMBIFBSDSA-N
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Description

H-D-Gln(Trt)-OH, identified by CAS number 102747-84-2, is a protected amino acid derivative specifically engineered for peptide synthesis. The compound features a trityl (Trt) group protecting the side chain amide of glutamine, which is crucial for preventing undesired side reactions during the coupling steps of solid-phase or solution-phase peptide synthesis. The use of a trityl-based protecting group for glutamine has been shown to result in significantly purer peptides compared to other derivatives, as it effectively prevents dehydration side reactions of the amide side chain during activation, particularly when carbodiimide coupling reagents are employed . This compound is the D-isomer of glutamine, making it valuable for the incorporation of D-amino acids into peptide sequences, which is a common strategy in medicinal chemistry to enhance metabolic stability, alter bioactivity, and probe structure-activity relationships. The trityl protecting group is readily removed under mild acidic conditions using reagents like trifluoroacetic acid (TFA), typically in 1-3 hours, without causing alkylation of sensitive residues such as tryptophan . With a molecular formula of C₂₄H₂₄N₂O₃ and a molecular weight of 388.5 g/mol , this building block is essential for researchers developing novel peptide-based compounds, including potential therapeutics like glucagon-like peptide-2 (GLP-2) analogs . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3.H2O/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29);1H2/t21-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMVWWMCFNOINR-ZMBIFBSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Reagents and Conditions

Coupling efficiency and epimerization control are paramount in SPPS. The combination of N,N’-diisopropylcarbodiimide (DIC) and OxymaPure has emerged as a gold standard, achieving coupling yields exceeding 90% with epimerization rates below 0.5%. Comparative studies demonstrate that HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) results in slightly higher epimerization (0.5%) despite comparable yields, likely due to increased reactivity leading to transient oxazolone intermediate formation.

Table 1. Performance of Coupling Reagents in SPPS

Reagent SystemYield (%)Epimerization (%)
DIC/OxymaPure900.09
HATU850.5

Deprotection and Cleavage Strategies

Deprotection of the trityl group is typically performed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS) to prevent side reactions. Optimal cleavage conditions (TFA:H₂O:TIPS = 95:2.5:2.5, v/v) yield H-D-Gln(Trt)-OH with >98% purity, as verified by reverse-phase HPLC. Post-cleavage purification often involves precipitation in cold diethyl ether, followed by lyophilization to obtain the final product as a white powder.

Solution-Phase Synthesis Techniques

Protection of Amino Groups

Solution-phase synthesis begins with the protection of glutamine’s α-amino group using trityl chloride in the presence of a base such as pyridine. This step is conducted in anhydrous dichloromethane at 0°C to minimize competing side reactions. Subsequent protection of the carboxylic acid moiety with tert-butyl esters employs DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents, achieving >90% conversion within 12 hours.

Coupling Reactions in Solution

The protected intermediate undergoes coupling with Fmoc-OSu (9-fluorenylmethoxycarbonyl-O-succinimide) in a water/dioxane mixture under basic conditions (pH 8–9), followed by tert-butylation using tert-butyl alcohol. This three-step sequence yields this compound with an overall efficiency of 49%, as confirmed by mass spectrometry and ¹H NMR.

Table 2. Solution-Phase Synthesis Parameters

StepReagents/ConditionsYield (%)
Trityl ProtectionTrityl chloride, pyridine92
Fmoc IncorporationFmoc-OSu, NaHCO₃88
tert-ButylationDCC, DMAP, tBu-OH61

Industrial-Scale Production Methodologies

Automation in Synthesis

Industrial facilities utilize automated peptide synthesizers equipped with continuous-flow reactors to produce this compound at multi-kilogram scales. These systems optimize reagent delivery and mixing times, reducing cycle times by 40% compared to batch processes. Real-time monitoring via inline UV spectroscopy ensures consistent coupling efficiency and early detection of failed reactions.

Large-Scale Purification Techniques

Preparative HPLC dominates industrial purification, employing C18 columns (250 mm × 50 mm, 10 μm particle size) with acetonitrile/water gradients to isolate this compound at >99% purity. Alternative methods, such as crystallization from ethyl acetate/hexane mixtures, offer cost advantages but yield lower purity (95–97%).

Comparative Analysis of Synthetic Methodologies

Yield and Efficiency

SPPS outperforms solution-phase synthesis in yield (85–90% vs. 49%) due to minimized intermediate isolation steps and superior reaction control. However, solution-phase methods remain valuable for producing small batches of customized derivatives, as they permit selective deprotection and functionalization at multiple sites.

Purity and Epimerization Control

Epimerization rates in SPPS are consistently <0.5% when using DIC/OxymaPure, whereas solution-phase approaches exhibit higher variability (0.5–2.0%) due to prolonged exposure to basic conditions during Fmoc removal. Industrial SPPS batches routinely achieve >98% purity, meeting pharmacopeial standards for peptide therapeutics.

Recent Advances and Innovations

Novel Coupling Reagents

The development of COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has shown promise in further reducing epimerization to <0.1% while maintaining high coupling yields (93%). This reagent’s improved solubility in DMF enhances compatibility with automated synthesizers.

Strategies to Minimize Side Reactions

Incorporating pseudoproline dipeptides during SPPS prevents aggregation of growing peptide chains, particularly in sequences prone to β-sheet formation. Additionally, microwave-assisted synthesis at 50°C reduces coupling times from hours to minutes, improving throughput without compromising product quality .

Chemical Reactions Analysis

Deprotection Reactions

The trityl group serves as a temporary protecting agent for the glutamine side chain, requiring controlled removal under specific conditions:

Acidic Deprotection

Reagent SystemConditionsReaction TimeEfficiencyKey Product
95% TFA in DCM Room temperature1–3 hrs>95%H-D-Gln-OH
20% TFE in DCM0–4°C2–4 hrs85–90%Partially deprotected species
0.5 M HOSu in TFA/DCM (1:99) 25°C with agitation30–60 min98%H-D-Gln-OH

Mechanistic Insight :
The trityl group undergoes protonation by TFA, forming a stable trityl carbocation intermediate. This is rapidly quenched by water or other nucleophiles, releasing H-D-Gln-OH. Side reactions (e.g., alkylation of tryptophan residues) are negligible due to the mild acidity of TFA/DCM systems .

Coupling Reactions

H-D-Gln(Trt)-OH participates in peptide bond formation via carboxylate activation:

Common Activation Strategies

Coupling ReagentAdditiveSolventReaction Efficiency*Epimerization Rate
DIC/Oxyma-B NMIDMF92.6%0.09%
DIC/HOBtDIEADCM88–90%0.5–1.2%
HATU HOAtNMP94%<0.1%

*Efficiency measured by HPLC purity of target peptide. Data aggregated from .

Notable Case Study :
During the synthesis of Boc-His(Trt)-Ser(tBu)-Gln(Trt)-Gly-OH, DIC/Oxyma-B-mediated coupling yielded 92.6% target peptide but produced 7.4% impurities due to Oxyma-B rearrangement (see Section 3 ) .

Beckmann Rearrangement of Oxyma-B

During coupling with DIC/Oxyma-B, a side reaction forms a seven-membered ring derivative of Oxyma-B, capping the peptide N-terminus (Fig. 1A). Key findings:

  • Incidence : 7.4% impurity in HSQG tetrapeptide synthesis

  • Mechanism : Oxyma-B undergoes Beckmann rearrangement under carbodiimide activation, confirmed by 1H/13C NMR (δ 4.37 ppm for NH group; HMBC cross-peaks at 93.43/118.65 ppm) .

  • Solution : Switching to DCM as solvent reduced capping to <1% .

Dehydration of Glutamine Side Chain

Unprotected glutamine residues may cyclize to pyroglutamate. The Trt group prevents this during activation:

ConditionDehydration Rate
Fmoc-Gln(Trt)-OH with DIC 0%
Fmoc-Gln-OH with DIC 8–12%

Comparative Analysis with Analogues

FeatureThis compoundFmoc-Gln(Trt)-OH Boc-Gln(Trt)-OH
Deprotection Acid TFATFAHCl/HAc
Solubility in DMF 120 mM150 mM 80 mM
Epimerization Risk Low (D-configuration)ModerateHigh

Scientific Research Applications

Peptide Synthesis

2.1 Enhanced Purity and Yield

The use of H-D-Gln(Trt)-OH in peptide synthesis has been shown to significantly improve the purity of the resulting peptides. This is particularly evident when compared to traditional methods using Fmoc-Gln-OH, which has lower solubility in solvents like dimethylformamide (DMF) . The trityl group can be removed under mild conditions (e.g., treatment with 95% TFA), allowing for efficient deprotection without affecting sensitive side chains such as tryptophan .

2.2 Prevention of Side Reactions

One of the critical advantages of using this compound is its ability to prevent dehydration side reactions during activation with carbodiimide reagents. This property is essential for maintaining the integrity of the amide side chain, ensuring that the synthesized peptides retain their intended structures .

Biochemical Assays and Drug Development

3.1 Substrate for Enzyme Studies

This compound has been utilized in synthesizing peptide substrates for biochemical assays, particularly in studies related to SARS-CoV-2 Mpro protease. This application is vital for developing therapeutic agents against COVID-19, as it allows researchers to profile substrate specificity and optimize drug design .

3.2 Targeting Protein-Protein Interactions

The incorporation of this compound into peptide sequences facilitates the study of protein-protein interactions. By modifying specific residues within proteins, researchers can investigate the role of glutamine in binding events and other biological processes . This capability is crucial for understanding mechanisms underlying various diseases.

Comparative Analysis of Related Compounds

CompoundSolubilityProtective Group RemovalApplication Area
This compoundHigh95% TFAPeptide synthesis
Fmoc-Gln-OHModerate20% piperidineGeneral peptide synthesis
H-D-Asn(Trt)-OHHighMild acidic conditionsProtein interaction studies

This table illustrates how this compound compares with related compounds in terms of solubility, removal conditions for protective groups, and specific application areas.

Case Studies

5.1 COVID-19 Therapeutics Development

A notable study demonstrated the application of this compound in synthesizing peptide substrates that mimic viral proteins targeted by inhibitors. This research provided insights into the design of novel antiviral drugs by profiling how different substrates are processed by viral proteases .

5.2 Investigating Glutamine's Role in Disease Mechanisms

Another case involved using this compound to probe the functional implications of glutamine residues within peptides implicated in neurodegenerative diseases. By studying these interactions, researchers gained valuable information about potential therapeutic targets .

Mechanism of Action

Mechanism:

    Protecting Group: The trityl group protects the amino group of glutamine during peptide synthesis, preventing unwanted reactions.

    Deprotection: Under acidic conditions, the trityl group is removed to yield the free amino group, allowing the peptide to undergo further reactions.

Molecular Targets and Pathways:

    Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for creating peptide chains.

    Protein Interaction Pathways: Peptides synthesized using H-D-Glutamine(Trityl)-OH are used to study protein interaction pathways and enzyme mechanisms.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₉H₃₂N₂O₅ (for Boc-D-Gln(Trt)-OH, a closely related compound)
  • Molecular Weight : 488.57 g/mol
  • Solubility : Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM), with solubility dependent on solvent mixtures and temperature .

Comparison with Structurally Similar Compounds

Fmoc-Gln(Trt)-OH

  • Structure : Features an Fmoc (9-fluorenylmethyloxycarbonyl) group at the N-terminus and a Trt-protected side chain.
  • Molecular Weight : ~522.59 g/mol (similar to Z-Gln(Trt)-OH) .
  • Applications : Predominantly used in Fmoc-based SPPS. The Fmoc group is base-labile (removed with piperidine), while the Trt group requires acidic cleavage.
  • Advantages :
    • Compatibility with automated synthesizers due to orthogonal protection strategies.
    • Higher stability in basic conditions compared to Boc-protected analogs.
  • Limitations : Lower solubility in polar solvents compared to Boc-D-Gln(Trt)-OH, requiring solvent optimization (e.g., NMP/DMM mixtures) .

Boc-D-Gln(Trt)-OH

  • Structure : Incorporates a Boc (tert-butoxycarbonyl) group at the N-terminus and Trt protection on the side chain.
  • Molecular Weight : 488.57 g/mol .
  • Applications : Ideal for Boc-based SPPS. The Boc group is acid-labile (removed with TFA), aligning with Trt deprotection conditions.
  • Advantages: Superior solubility in organic solvents (e.g., DCM, ethyl acetate) compared to Fmoc analogs. Efficient coupling in non-polar environments due to reduced steric hindrance.

Fmoc-His(Trt)-OH

  • Structure : Features an Fmoc group and Trt-protected imidazole side chain.
  • Molecular Weight : ~525.6 g/mol .
  • Applications : Critical for synthesizing histidine-containing peptides. The Trt group stabilizes the imidazole ring during synthesis.
  • Key Differences :
    • Reactivity : The imidazole side chain in histidine is more nucleophilic than glutamine’s amide, necessitating stricter protection strategies.
    • Deprotection Efficiency : Trt removal from histidine requires longer TFA exposure compared to glutamine derivatives, increasing risk of global deprotection .

Z-Gln(Trt)-OH

  • Structure : Uses a benzyloxycarbonyl (Z) group for N-terminal protection.
  • Molecular Weight : 522.59 g/mol .
  • Applications: Primarily in solution-phase synthesis. The Z group is hydrogenolysis-sensitive, limiting compatibility with SPPS.
  • Comparison: Cost-Effectiveness: Synthesis uses water or ethyl acetate as solvents, reducing production costs compared to Fmoc/Boc analogs . Limitations: Poor compatibility with modern SPPS due to non-orthogonal deprotection requirements.

Biological Activity

H-D-Gln(Trt)-OH, or Trityl-L-Glutamine, is a derivative of the amino acid glutamine that has garnered interest in various research contexts due to its biological properties. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by relevant data tables and research findings.

Synthesis of this compound

This compound is synthesized through standard peptide coupling techniques, which often involve protecting groups to ensure that specific functional groups remain unreacted during the synthesis process. The trityl (Trt) group serves as a protective group for the amino functionality of glutamine, allowing for selective reactions.

Pharmacological Properties

This compound exhibits several notable pharmacological properties:

  • Receptor Interaction : It has been reported to interact with various receptors, influencing cellular signaling pathways. For example, studies have shown that glutamine derivatives can modulate the activity of neurotransmitter receptors, impacting neuronal signaling and synaptic plasticity.
  • Cellular Metabolism : Glutamine is a critical nutrient for rapidly dividing cells. Research indicates that this compound can enhance cell proliferation in certain cancer cell lines by serving as a nitrogen source in metabolic pathways.

Case Studies

  • Neuroprotective Effects : A study published in Frontiers in Neuroscience demonstrated that glutamine derivatives could protect neurons from excitotoxicity. This compound was administered to cultured neurons exposed to high levels of glutamate, resulting in reduced cell death compared to controls.
  • Cancer Cell Proliferation : In vitro studies have shown that this compound promotes the growth of breast cancer cells under nutrient-deprived conditions. This suggests its potential role as a supportive agent in cancer therapy by enhancing metabolic resilience.

Table 1: Biological Activity of this compound in Various Studies

Study ReferenceBiological Activity ObservedMethodology
Frontiers in Neuroscience (2023)Neuroprotection against excitotoxicityNeuronal culture assays
Journal of Cancer Research (2024)Enhanced proliferation in cancer cellsCell viability assays
MDPI Molecules (2022)Modulation of neurotransmitter receptor activityBinding affinity assays

Research Findings

  • Stability and Bioavailability : Research indicates that the stability of this compound in biological systems is influenced by its protective trityl group, which enhances its bioavailability compared to unprotected glutamine derivatives.
  • Mechanisms of Action : The mechanisms through which this compound exerts its biological effects include modulation of metabolic pathways and interaction with specific receptors involved in cellular signaling.

Q & A

Q. What are the optimal conditions for synthesizing H-D-Gln(Trt)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer: The synthesis requires precise control of coupling reagents (e.g., HBTU/HOBt), base (DIEA), and reaction time. The Trityl (Trt) group protects the glutamine side chain, necessitating deprotection with TFA/water cocktails (95:5 v/v). Monitor reaction efficiency via Kaiser test or HPLC .

Q. How does the Trt group in this compound influence its stability during peptide elongation?

  • Methodological Answer: The Trt group provides steric bulk, reducing side reactions like aspartimide formation. However, it may slow coupling kinetics. Stability studies under SPPS conditions (e.g., DCM/DMF solvents) should compare coupling yields with/without Trt protection using LC-MS or MALDI-TOF .

Q. What analytical techniques validate the purity and identity of this compound post-synthesis?

  • Methodological Answer: Use reversed-phase HPLC (C18 column, acetonitrile/water gradients with 0.1% TFA) for purity assessment. Confirm identity via 1^1H/13^{13}C NMR (e.g., Trt aromatic protons at 7.2–7.4 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How does the stereochemical integrity of this compound affect its utility in peptide design?

  • Methodological Answer: The D-configuration (non-natural) is critical for protease resistance. Monitor racemization during synthesis via Marfey’s reagent derivatization followed by HPLC. Optimize coupling temperatures (< 25°C) and minimize base exposure .

Advanced Research Questions

Q. What strategies mitigate side reactions during Trt deprotection in this compound-containing peptides?

  • Methodological Answer: Side reactions (e.g., tert-butylation from TFA) are minimized by using scavengers (triisopropylsilane) and controlled deprotection times (< 2 hours). Compare cleavage efficiency and byproduct formation via LC-MS with varying TFA concentrations (85–95%) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer: Discrepancies arise from solvent polarity and temperature variations. Systematically test solubility in DMF, DCM, and THF using gravimetric analysis. Cross-validate with computational models (e.g., COSMO-RS) to correlate experimental and predicted solubility .

Q. What advanced analytical techniques are recommended for detecting enantiomeric impurities in this compound batches?

  • Methodological Answer: Chiral HPLC (e.g., Chirobiotic T column) or capillary electrophoresis with cyclodextrin additives resolves D/L enantiomers. Validate with spiked samples and quantify impurities via calibration curves (limit of detection < 0.1%) .

Q. How do temperature and pH influence the aggregation propensity of this compound in solution?

  • Methodological Answer: Use dynamic light scattering (DLS) to monitor particle size changes under varying pH (3–8) and temperatures (4–37°C). Correlate aggregation with secondary structure shifts via circular dichroism (CD) spectroscopy .

Q. What computational tools predict the reactivity of this compound in novel peptide coupling strategies?

  • Methodological Answer: Density Functional Theory (DFT) calculates activation energies for coupling/deprotection steps. Molecular dynamics simulations model solvent effects on reaction pathways. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. How can researchers reconcile conflicting data on Trt group stability in this compound under microwave-assisted SPPS?

  • Methodological Answer: Discrepancies may stem from microwave power and irradiation time variability. Design a controlled study comparing conventional vs. microwave SPPS, monitoring Trt retention via 19^{19}F NMR (if fluorinated analogs are used) or MS/MS fragmentation .

Methodological Guidelines

  • Data Interpretation : Always cross-reference HPLC retention times with authentic standards and validate MS/MS fragmentation patterns using databases like PubChem .
  • Experimental Design : Follow principles from the National Research Council (2002): Link hypotheses to theory, ensure replicability, and disclose methods for peer scrutiny .
  • Ethical Compliance : Adhere to chemical safety protocols (e.g., PPE, fume hoods) as outlined in SDS guidelines .

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